molecular formula C43H48O22 B13443859 Narirutin Octaacetate

Narirutin Octaacetate

Cat. No.: B13443859
M. Wt: 916.8 g/mol
InChI Key: MNNUEJPVONEJTH-BGSIXNMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Narirutin Octaacetate is a derivative of narirutin, a flavanone glycoside predominantly found in citrus fruits such as oranges, mandarins, and grapefruits. Narirutin itself is known for its various therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects . This compound is synthesized by acetylating narirutin, which enhances its stability and bioavailability for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Narirutin Octaacetate typically involves the acetylation of narirutin. The process begins with the extraction of narirutin from citrus fruits. Narirutin is then reacted with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure complete acetylation of the hydroxyl groups present in narirutin .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The extraction of narirutin is optimized using advanced techniques such as supercritical fluid extraction. The acetylation process is then scaled up using industrial reactors, ensuring consistent quality and yield of this compound .

Chemical Reactions Analysis

Types of Reactions

Narirutin Octaacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Narirutin Octaacetate has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying acetylation reactions and the stability of acetylated flavonoids.

    Biology: Investigated for its potential to modulate biological pathways and its bioavailability compared to narirutin.

    Medicine: Explored for its enhanced therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects.

    Industry: Utilized in the development of functional foods, dietary supplements, and nutraceuticals.

Mechanism of Action

Narirutin Octaacetate exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Narirutin Octaacetate

This compound is unique due to its enhanced stability and bioavailability compared to its parent compound, narirutin. The acetylation process not only improves its pharmacokinetic properties but also broadens its range of applications in scientific research and industry .

Properties

Molecular Formula

C43H48O22

Molecular Weight

916.8 g/mol

IUPAC Name

[(3S,4R,5R,6R)-4,5-diacetyloxy-2-methyl-6-[[(2R,3R,5R,6S)-3,4,5-triacetyloxy-6-[[(2S)-5-acetyloxy-2-(4-acetyloxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]oxan-3-yl] acetate

InChI

InChI=1S/C43H48O22/c1-18-36(57-21(4)46)38(59-23(6)48)40(61-25(8)50)42(54-18)53-17-34-37(58-22(5)47)39(60-24(7)49)41(62-26(9)51)43(65-34)63-29-14-32(56-20(3)45)35-30(52)16-31(64-33(35)15-29)27-10-12-28(13-11-27)55-19(2)44/h10-15,18,31,34,36-43H,16-17H2,1-9H3/t18?,31-,34+,36-,37+,38+,39?,40+,41+,42+,43+/m0/s1

InChI Key

MNNUEJPVONEJTH-BGSIXNMZSA-N

Isomeric SMILES

CC1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H](C([C@H]([C@@H](O2)OC3=CC4=C(C(=O)C[C@H](O4)C5=CC=C(C=C5)OC(=O)C)C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=O)CC(O4)C5=CC=C(C=C5)OC(=O)C)C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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